Product packaging for Benzo[d]isothiazol-7-ol(Cat. No.:)

Benzo[d]isothiazol-7-ol

Cat. No.: B8776859
M. Wt: 151.19 g/mol
InChI Key: MPDQNUIRWPOQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]isothiazol-7-ol is a chemical compound based on the benzisothiazole scaffold, a structure of significant interest in medicinal chemistry and materials science. The benzisothiazole core is a privileged structure known to exhibit a wide spectrum of biological activities, making it a valuable template for developing novel therapeutic agents . Researchers utilize this core to create derivatives with potential antibacterial properties, as some benzothiazole and benzisothiazole analogues function by inhibiting critical bacterial enzymes like DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . Furthermore, derivatives of this heterocyclic system have shown promise in neuropharmacological research, demonstrating potent antidepressant and anticonvulsant activities in preclinical models . The presence of the hydroxyl group at the 7-position offers a versatile handle for further synthetic modification, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies and high-throughput screening. This compound is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NOS B8776859 Benzo[d]isothiazol-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

1,2-benzothiazol-7-ol

InChI

InChI=1S/C7H5NOS/c9-6-3-1-2-5-4-8-10-7(5)6/h1-4,9H

InChI Key

MPDQNUIRWPOQRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)SN=C2

Origin of Product

United States

Synthetic Methodologies for Benzo D Isothiazole Scaffolds and Their Hydroxylated Derivatives

Strategies for Benzo[d]isothiazole Ring Construction

The construction of the benzo[d]isothiazole scaffold is primarily achieved by forming the isothiazole (B42339) ring onto a pre-existing benzene (B151609) ring. arkat-usa.org These strategies generally involve the formation of key nitrogen-sulfur (N-S) and carbon-sulfur (C-S) bonds. The starting materials typically contain a phenyl ring appropriately substituted with nitrogen and/or sulfur functionalities, or precursors that can introduce these heteroatoms during the reaction sequence. arkat-usa.org

Intramolecular Cyclization Pathways for Benzo[d]isothiazol-3(2H)-ones

Intramolecular cyclization represents a direct and efficient approach for the synthesis of benzo[d]isothiazol-3(2H)-ones. These methods often utilize 2-mercaptobenzamide derivatives as starting materials, where the thiol and amide groups are already in place for the crucial N-S bond formation. mdpi.com

Oxidative dehydrogenative cyclization is a prominent method for forming the N-S bond in the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. mdpi.com This approach involves the formal removal of two hydrogen atoms, one from the amide nitrogen and one from the thiol sulfur, to facilitate ring closure. organic-chemistry.org

In 2013, a copper(I)-catalyzed intramolecular N-S bond formation was developed, which proceeds under an oxygen atmosphere. mdpi.comorganic-chemistry.org This reaction employs O2 as the terminal oxidant, making it an environmentally benign process. mdpi.com The method demonstrates high tolerance for various functional groups and is scalable. organic-chemistry.org Following this, other transition-metal catalysts have been explored. For instance, a heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), has been used for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in aqueous media, also under an oxygen atmosphere. mdpi.comresearchgate.net This method is noted for its good to excellent yields and the ability to recycle the catalyst. mdpi.com Iron complexes have also been shown to facilitate this N-S bond formation, with a mononuclear iron(III) complex being particularly effective and stable. arkat-usa.org

A metal-free alternative involves the use of potassium bromide (KBr) as a catalyst under an oxygen atmosphere. mdpi.com Mechanistic studies suggest that KBr is oxidized to bromine in situ, which then oxidizes the thiol to form a sulfenyl bromide intermediate, facilitating the subsequent ring closure. arkat-usa.orgmdpi.com

Catalyst/ReagentStarting MaterialOxidantKey FeaturesYield
Copper(I) Iodide2-MercaptobenzamidesO₂Gram-scale synthesis, high functional group tolerance. mdpi.comorganic-chemistry.orgExcellent mdpi.com
Cobalt Phthalocyanine (CoPcS)2-MercaptobenzamidesO₂Heterogeneous catalysis, aqueous media, catalyst recycling. mdpi.comresearchgate.netGood to Excellent mdpi.com
Iron(III) Complex2,2'-Disulfanediyldibenzamides-Does not require elevated temperatures. arkat-usa.orgHigh
Potassium Bromide (KBr)o-AmidoarylthiolsO₂Metal-free, cost-effective alternative. arkat-usa.orgmdpi.comExcellent mdpi.com

Electrochemical methods offer a green and sustainable alternative to chemical oxidants for the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.comresearchgate.net In 2021, an electrochemical dehydrogenative cyclization for the intramolecular N-S bond formation from 2-mercaptobenzamides was reported. mdpi.com This process is conducted via constant-current electrolysis in an undivided cell, with the only byproduct being hydrogen gas. mdpi.com The reaction utilizes tetrabutylammonium (B224687) bromide as an additive and provides moderate to good yields for a variety of N-substituted benzo[d]isothiazol-3(2H)-ones. mdpi.comresearchgate.net This electrochemical approach is considered a significant advancement, although it remains a less explored area compared to traditional chemical methods. mdpi.com

MethodStarting MaterialAdditiveKey FeaturesYield
Constant-Current Electrolysis2-Mercaptobenzamides(n-Bu)₄NBrUndivided cell, H₂ as byproduct, green methodology. mdpi.comresearchgate.netModerate to Good mdpi.com

Intermolecular Annulation Reactions for Benzo[d]isothiazol-3(2H)-ones

Intermolecular annulation reactions provide another major route to benzo[d]isothiazol-3(2H)-ones, typically starting from 2-halobenzamides and a sulfur source. mdpi.com These reactions involve the sequential formation of C-S and N-S bonds in a cascade process. mdpi.com

Transition metals, particularly copper, play a crucial role in catalyzing the intermolecular synthesis of benzo[d]isothiazol-3(2H)-ones. In 2012, it was independently reported that Cu(I)-catalyzed cascade reactions of 2-halobenzamides with elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) could efficiently construct the benzo[d]isothiazole ring system. mdpi.com

The reaction with elemental sulfur, catalyzed by copper(I) chloride (CuCl), proceeds through C-S bond formation followed by N-S bond cyclization. mdpi.com This protocol has been extended to use other copper salts like CuBr₂ under microwave irradiation and even a recyclable nano-nickel ferrite (B1171679) (nano-NiFe₂O₄) catalyst. mdpi.com When potassium thiocyanate is used as the sulfur source, the Cu(I)-catalyzed reaction can be performed in an aqueous medium. mdpi.comresearchgate.net

CatalystStarting MaterialsSulfur SourceKey FeaturesYield
CuCl2-HalobenzamidesS₈Cascade reaction, C-S and N-S bond formation. mdpi.comModerate to Good mdpi.com
CuBr₂2-IodobenzamidesS₈Microwave-assisted synthesis. mdpi.com-
nano-NiFe₂O₄2-HalobenzamidesS₈Recyclable heterogeneous catalyst. mdpi.com-
CuI2-BromobenzamidesKSCNAqueous medium. mdpi.comresearchgate.net-

While transition metals are common, metal-free approaches for intermolecular cyclization are also being developed. arkat-usa.org For instance, a temperature-controlled intermolecular [3+2] annulation of N,N-disubstituted arylhydrazines with carbon disulfide (CS₂) has been reported to produce benzo[d]thiazol-2(3H)-ones. acs.org This method avoids pre-functionalization of starting materials and proceeds without any external catalysts, ligands, or oxidants. acs.org

Another metal-free approach involves the reaction of 2-fluoro-benzonitriles with sodium sulfide, followed by treatment with ammonia (B1221849) and sodium hypochlorite (B82951) to furnish benzo[d]isothiazol-3-amines. arkat-usa.org While this produces an amine instead of the 3-oxo functionality, it represents a valuable metal-free strategy for constructing the core scaffold. arkat-usa.org Furthermore, the use of Selectfluor, a fluorinating agent that can also act as an oxidant, has been employed in the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-methylthiobenzamides through a cascade N-S bond formation and C(sp³)–S bond cleavage. researchgate.net

ReagentsStarting MaterialsKey FeaturesProduct
CS₂, DMSON,N-Disubstituted ArylhydrazinesTemperature-controlled, catalyst-free, direct C-S/C-N formation. acs.orgBenzo[d]thiazol-2(3H)-ones
1. Na₂S 2. NH₃, NaOCl2-Fluoro-benzonitrilesMetal-free, nucleophilic aromatic substitution followed by cyclization. arkat-usa.orgBenzo[d]isothiazol-3-amines
Selectfluor2-MethylthiobenzamidesMetal-free oxidation, cascade reaction. researchgate.netBenzo[d]isothiazol-3(2H)-ones

Condensation Reactions for Benzothiazole (B30560)/Benzisothiazole Derivatives

Condensation reactions are a cornerstone in the synthesis of benzisothiazole and its isomer, benzothiazole. These reactions typically involve the formation of the key S-N or S-C bond to close the heterocyclic ring.

Condensation of 2-Aminobenzenethiol with Carbonyl/Cyano Compounds

The condensation of 2-aminothiophenols (ATPs) with various carbonyl compounds, such as carboxylic acids and their derivatives (esters, acyl chlorides), represents a classical and widely used method for synthesizing 2-substituted benzothiazoles. mdpi.com This approach involves the reaction of the amino and thiol groups of the ATP with the carbonyl functionality. The reaction with carboxylic acids often requires a catalyst and dehydrating agent, such as polyphosphoric acid (PPA), to facilitate the cyclization. mdpi.com For instance, the condensation of ATP with p-nitrobenzoic acid in the presence of PPA yields 2-(p-nitrophenyl)benzothiazole. mdpi.com Similarly, reactions with acyl chlorides proceed through an amide intermediate, which then cyclizes to the benzothiazole. mdpi.com

Catalyst-Mediated Condensations (e.g., NH4Cl, H2O2/HCl, SnP2O7)

Various catalysts have been employed to improve the efficiency and scope of condensation reactions for benzothiazole and benzisothiazole synthesis. In the synthesis of 2-substituted benzothiazoles from the reaction of 2-aminothiophenols with acyl chlorides, the in-situ generated ammonium (B1175870) chloride can act as a catalyst for the dehydration step. mdpi.com

For the synthesis of benzo[d]isothiazole derivatives, copper salts have been widely utilized. For example, a CuCl-catalyzed cascade reaction of 2-halobenzamides with sulfur powder (S8) has been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.com This process involves both C–S and N–S bond formation. mdpi.com More recently, a procedure using a copper(II) salt, CuBr2, has been reported for the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides and sulfur powder. arkat-usa.org

Cyclization of Thioamides and Sulfamide Substrates

Intramolecular cyclization of appropriately substituted thioamides and sulfamides is a key strategy for constructing the benzo[d]isothiazole ring system. One common method involves the cyclization of o-aminobenzenes with thioamides under acidic conditions. smolecule.com

In a notable example, the electrochemical dehydrogenative cyclization of 2-mercaptobenzamides provides a route to benzo[d]isothiazol-3(2H)-ones through intramolecular N–S bond formation. mdpi.com This method uses tetrabutylammonium bromide as an additive and proceeds via constant-current electrolysis. mdpi.com Similarly, Cu(I)-catalyzed intramolecular N–S bond formation in 2-mercaptobenzamides under an oxygen atmosphere also yields benzo[d]isothiazol-3(2H)-ones in excellent yields. mdpi.com

Aza-Wittig Reactions in Benzo[d]isothiazole Synthesis

The aza-Wittig reaction has emerged as a powerful tool for the synthesis of benzo[d]isothiazoles. This reaction typically involves the intramolecular reaction of a phosphine-derived iminophosphorane with a suitable functional group to form the heterocyclic ring.

A facile one-pot synthesis of 3-substituted benzo[d]isothiazoles has been developed from readily available ortho-mercaptoacetophenones. arkat-usa.orgorganic-chemistry.org The key step in this process is the formation of an S-nitroso intermediate, which then reacts with a phosphine (B1218219) reagent in an intramolecular aza-Wittig reaction to yield the desired benzo[d]isothiazole. arkat-usa.org This method has been optimized using isopentyl nitrite (B80452) as the nitrogen source and a triphenylphosphine (B44618) derivative as the phosphine substrate. arkat-usa.org

The aza-Wittig reaction has also been applied to the synthesis of carboranyl-benzothiazole derivatives in a one-step process. rsc.orgrsc.org

Alkyne Reactions with C-S Bond Formation for Benzo[d]thiazoles

Recent developments have explored the use of alkynes in the synthesis of benzothiazoles through reactions that form a carbon-sulfur bond. rsc.orgnih.gov An acid-promoted synthesis of benzo[d]thiazoles has been reported using ynones and 2-aminophenols as substrates. rsc.org The proposed mechanism involves a Michael addition of the amine to the ynone, followed by isomerization and intramolecular cyclization, ultimately leading to the benzothiazole product through C-C bond cleavage. rsc.org

Regioselective Functionalization and Hydroxylation Approaches

The introduction of functional groups, particularly hydroxyl groups, onto the benzo[d]isothiazole scaffold is crucial for modulating its biological activity. Regioselective functionalization allows for the precise placement of these groups.

One approach to obtaining hydroxylated benzothiazoles involves the reaction of N-acyliminium reagents, formed in situ from benzothiazole and alkyl chloroformates, with hydroxyarenes in a Friedel-Crafts-type reaction. researchgate.net This method provides access to 2-(hydroxyaryl)-benzothiazolines. researchgate.net

For the synthesis of hydroxylated benzo[d]thiazole derivatives, a convenient pathway has been described to first obtain the benzo[d]thiazole bicycle with an unsubstituted hydroxyl group, which can then be derivatized. nih.gov This strategy allows for the more rapid generation of a diverse range of derivatives compared to cyclizing each substituted precursor individually. nih.gov For instance, methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates have been synthesized as building blocks that can be further modified. nih.gov The synthesis of these compounds involved the cyclization of 4-aminobenzoates with KSCN and bromine in acetic acid, with the hydroxyl group protected during the cyclization. nih.gov

The synthesis of 1,2-benzisothiazole, 3-methoxy-7-nitro-, a specific hydroxylated derivative (in the form of its methyl ether), involves multi-step organic synthesis, including condensation reactions and electrophilic aromatic substitution. ontosight.ai The presence of the methoxy (B1213986) group (an electron-donating group) and the nitro group (a strong electron-withdrawing group) significantly influences the chemical properties of the molecule. ontosight.ai

Direct Introduction of Hydroxyl Groups on Benzo[d]isothiazole Core

The direct hydroxylation of a pre-formed benzo[d]isothiazole core at the 7-position represents a synthetic challenge. This transformation requires the selective activation of the C7-H bond for the introduction of a hydroxyl group. Conceptually, this could be achieved through electrophilic hydroxylation, where a potent electrophilic "HO+" source reacts with the electron-rich aromatic ring.

However, several factors complicate this approach. The benzo[d]isothiazole system possesses multiple potential sites for reaction, including other positions on the benzene ring (C4, C5, C6) and the heteroatoms of the isothiazole ring. Achieving high regioselectivity for the C7-position is non-trivial and often requires the presence of directing groups. Furthermore, the isothiazole ring itself can be sensitive to the highly reactive and often oxidative conditions required for direct hydroxylation, potentially leading to ring-opening or other undesired side reactions. As such, direct hydroxylation is less commonly employed compared to more reliable indirect methods.

Functional Group Interconversion Strategies at the 7-Position

A more robust and widely utilized approach for the synthesis of benzo[d]isothiazol-7-ol involves the interconversion of a pre-existing functional group at the 7-position. lkouniv.ac.inub.edu This strategy relies on building the benzo[d]isothiazole scaffold with a precursor group at the desired position, which can then be chemically converted to a hydroxyl group in a subsequent step. The most common precursor is a methoxy group due to its relative stability during the ring-formation steps and the well-established methods for its cleavage.

A key example of this strategy is the synthesis of 7-methoxy-1,2-benzisothiazole, which serves as a direct precursor to the target compound. rsc.org The synthesis commences with 2-mercapto-3-methoxybenzaldehyde, which undergoes condensation with chloramine (B81541) to form the isothiazole ring, yielding 7-methoxy-1,2-benzisothiazole. rsc.org

The final and crucial step is the demethylation of the 7-methoxy group. This ether cleavage is a classic functional group interconversion, typically achieved by treating the methoxy-substituted compound with strong acids or Lewis acids, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). vanderbilt.edu This process removes the methyl group, leaving the desired 7-hydroxybenzo[d]isothiazole.

Table 1: Synthesis of this compound via Functional Group Interconversion

StepStarting MaterialReagentsProductPurpose
12-Mercapto-3-methoxybenzaldehydeChloramine (NH₂Cl)7-Methoxy-1,2-benzisothiazoleFormation of the benzo[d]isothiazole core with a precursor group at C7. rsc.org
27-Methoxy-1,2-benzisothiazoleBoron tribromide (BBr₃) or Hydrobromic acid (HBr)This compoundCleavage of the methyl ether to unmask the hydroxyl group. vanderbilt.edu

Ortho-Directed Metalation and Hydroxylation Sequences

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, facilitating the deprotonation of the proximal ortho-position. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile that can react with a suitable electrophile to introduce a new functional group with high positional control.

In the context of synthesizing this compound, a DoM strategy would involve a precursor molecule bearing a powerful DMG positioned to direct metalation to the future C7 position. For instance, a suitably substituted benzamide (B126) or O-aryl carbamate (B1207046) could serve as the starting material. The DMG (e.g., -CONR₂, -OCONR₂) would direct the lithiation to the adjacent C-H bond. organic-chemistry.org The generated organolithium species is then quenched with an electrophilic oxygen source, such as molecular oxygen (O₂) followed by a reducing agent, or more sophisticated reagents like molybdenum-based peroxides (e.g., MoOPH), to install the hydroxyl group. The synthesis would be completed by subsequent steps to construct the isothiazole ring onto the now-hydroxylated benzene core.

Table 2: Key Components of a Directed ortho-Metalation Strategy

ComponentExampleFunction
Directing Metalation Group (DMG)Amide (-CONR₂), Carbamate (-OCONR₂)Coordinates the organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.org
Organolithium Basen-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi)Acts as a strong base to deprotonate the C-H bond ortho to the DMG. wikipedia.org
Electrophilic Oxygen SourceO₂, MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide))Reacts with the aryllithium intermediate to form a C-O bond, leading to the hydroxyl group after workup.
SubstrateAromatic compound bearing a DMGThe molecule that undergoes regioselective hydroxylation.

Catalytic Systems for Site-Specific Oxidation or Hydroxylation

Modern organic synthesis has seen the development of advanced catalytic systems capable of site-specific C-H activation and functionalization. Transition metal catalysts, particularly those based on rhodium (Rh), palladium (Pd), and copper (Cu), have been employed to functionalize C-H bonds that were previously considered unreactive. arkat-usa.org These methods often rely on a directing group within the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity.

For the synthesis of this compound, a catalytic approach would involve a benzo[d]isothiazole derivative containing a directing group capable of coordinating to a transition metal center. Rhodium(III) catalysts, for example, have been successfully used for the ortho-selective C-H activation and subsequent olefination of aryl sulfonamides to produce benzo[d]isothiazole 1,1-dioxides. rsc.org While this example leads to C-C bond formation, the underlying principle of directed C-H activation is applicable to C-O bond formation. By adapting the reaction conditions and employing a suitable oxygen-transfer reagent (oxidant), it is mechanistically feasible to achieve catalytic hydroxylation at the 7-position. The catalytic cycle would generally involve coordination of the directing group to the metal, C-H activation to form a metallacyclic intermediate, and subsequent oxidative functionalization to install the hydroxyl group and regenerate the active catalyst.

Advanced Spectroscopic and Computational Characterization of Benzo D Isothiazol 7 Ol

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

A combination of sophisticated spectroscopic methods provides a full picture of the molecular structure of Benzo[d]isothiazol-7-ol, each offering unique insights into its atomic arrangement and chemical bonding.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be inferred from data on closely related benzo[d]isothiazole derivatives. nih.gov

For this compound, the ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the three protons on the benzene (B151609) ring and the single proton of the hydroxyl group. The aromatic protons would likely appear in the downfield region (typically δ 6.5-8.5 ppm), with their chemical shifts and coupling constants revealing their precise positions relative to the isothiazole (B42339) ring and the hydroxyl group. The hydroxyl proton would present as a singlet, with its chemical shift influenced by solvent and concentration.

The ¹³C NMR spectrum would complement this by showing seven distinct signals corresponding to each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-7) would have a characteristic chemical shift, distinguishable from the other carbons in the aromatic and heterocyclic rings. By comparing these expected values with data from known benzo[d]isothiazole compounds, a definitive structural assignment can be made. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on general principles and data from related compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-4 7.0 - 7.5 -
H-5 7.2 - 7.8 -
H-6 6.8 - 7.3 -
OH 9.0 - 11.0 (variable) -
C-3 - 150 - 160
C-3a - 130 - 140
C-4 - 115 - 125
C-5 - 120 - 130
C-6 - 110 - 120
C-7 - 150 - 160

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. google.com For this compound, the IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net The presence of the aromatic system would be confirmed by C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. researchgate.net Vibrations associated with the C-S and C=N bonds of the isothiazole ring would also be observable in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary data, often showing strong signals for the aromatic ring vibrations, which can aid in a more complete vibrational assignment. researchgate.net

Table 2: Key Vibrational Frequencies for this compound This table is illustrative, based on known functional group frequencies.

Vibrational Mode Expected IR Frequency (cm⁻¹)
O-H Stretch (hydroxyl) 3200-3600 (broad)
Aromatic C-H Stretch 3000-3100
C=C Aromatic Ring Stretch 1450-1600
C=N Stretch 1610-1640
C-O Stretch (phenol) 1200-1260

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅NOS), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak (M⁺). rsc.orgsavemyexams.com

The fragmentation pattern in the mass spectrum offers structural clues. The molecular ion of this compound would likely undergo fragmentation through characteristic pathways. libretexts.org Common fragmentation patterns for related heterocyclic systems involve the cleavage of bonds within the isothiazole ring and the loss of small molecules like CO or HCN. nih.govnih.govaip.org The stability of the resulting fragment ions dictates the intensity of their corresponding peaks in the spectrum. libretexts.org

The crystal structure would reveal the planarity of the fused benzo[d]isothiazole ring system and the orientation of the hydroxyl group. Furthermore, it would provide critical information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking between the aromatic rings of adjacent molecules, which govern the crystal packing. iucr.orgnih.govresearchgate.net

Table 3: Illustrative Crystallographic Parameters for a Benzo[d]isothiazole Derivative Data is hypothetical and serves as an example of typical crystallographic information.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.8
b (Å) 14.3
c (Å) 8.4
β (°) 106.2
Volume (ų) 1367

Theoretical Chemistry Investigations of this compound

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometry and electronic properties of molecules. aps.org By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometric parameters of this compound can be calculated and compared with experimental data from X-ray crystallography for validation. ruc.dk

DFT calculations also elucidate the electronic landscape of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, and their energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions, providing a guide to its intermolecular interactions and potential reaction sites. pku.edu.cn

Table 4: Illustrative DFT-Calculated Properties for a Benzothiazole (B30560) System These values are for a related system and serve as an example of DFT output.

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.0 eV

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity and kinetic stability. numberanalytics.comespublisher.com

For this compound and its derivatives, FMO analysis, typically performed using Density Functional Theory (DFT) calculations, provides a quantitative measure of their stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a greater propensity for chemical reactions. espublisher.com In a study of related benzodiazepine (B76468) derivatives, the HOMO-LUMO gap was found to be approximately 3.88 eV for the parent compound, indicating good kinetic stability. espublisher.com For derivatives of this compound, the gap ranged from approximately 2.88 to 4.01 eV. espublisher.com The specific energies of the HOMO and LUMO orbitals are instrumental in understanding the electronic transitions within the molecule, often correlating with observed peaks in UV-visible spectra. espublisher.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Heterocyclic System

Parameter Value (eV)
HOMO Energy -5.27
LUMO Energy -1.57
HOMO-LUMO Gap 3.70

Note: Data presented is for a comparable heterocyclic compound, 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile, to illustrate typical values obtained from FMO analysis. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites of a molecule. walisongo.ac.idresearchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. walisongo.ac.idresearchgate.net

For this compound, the MESP map would reveal the electron-rich and electron-poor regions. The oxygen atom of the hydroxyl group and the nitrogen and sulfur atoms of the isothiazole ring are expected to be regions of negative potential, making them likely sites for interactions with electrophiles. nih.gov Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential, making them susceptible to nucleophilic interactions. nih.gov The distribution of electrostatic potential across the aromatic ring is also crucial for predicting how the molecule will interact with other species. rsc.org This detailed charge mapping is invaluable for understanding intermolecular interactions and predicting the molecule's behavior in different chemical environments. nih.gov

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers robust methods for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which can be compared with experimental data to validate molecular structures. researchgate.netresearchgate.net

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts are often performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often in good agreement with experimental data, aiding in the correct assignment of spectral peaks. researchgate.netmdpi.comruc.dk For complex molecules, computational predictions can be crucial for resolving ambiguities in experimental spectra. mdpi.com

Vibrational Frequencies: The prediction of vibrational frequencies through computational methods involves calculating the second derivatives of the energy with respect to the atomic coordinates. nih.gov These calculations yield a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. frontiersin.orgaps.org To better match experimental results, these calculated frequencies are often scaled by empirical factors to account for anharmonicity and other systematic errors. nist.gov The calculated vibrational spectra can be compared with experimental FT-IR and Raman spectra to confirm the presence of specific functional groups and to understand the molecule's vibrational behavior. nih.govmdpi.com

Table 2: Representative Predicted and Experimental Spectroscopic Data for a Related Benzimidazole Derivative

Data Type Calculated Value Experimental Value
¹H NMR (ppm) 7.2-8.5 7.1-8.4
¹³C NMR (ppm) 110-155 112-153
Vibrational Freq. (cm⁻¹) 3290 (N-H stretch) 3283 (N-H stretch)

Note: Data is for a comparable bis-benzimidazole molecule and serves to illustrate the typical correlation between calculated and experimental values. researchgate.net

Conformational Analysis of Hydroxylated Derivatives

The conformational landscape of hydroxylated derivatives of this compound is critical to understanding their biological activity and chemical properties. Conformational analysis involves identifying the stable three-dimensional arrangements of the molecule and the energy barriers between them. arxiv.org

Intermolecular Interactions and Hydrogen Bonding in Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role. nih.govmdpi.com For this compound, the hydroxyl group and the nitrogen atom of the isothiazole ring are capable of participating in strong hydrogen bonds. researchgate.net

In the crystal lattice, O-H···N and O-H···S hydrogen bonds are likely to be significant, leading to the formation of specific supramolecular structures such as dimers, chains, or more complex networks. researchgate.net In addition to classical hydrogen bonds, weaker interactions like C-H···O and π-π stacking interactions between the aromatic rings also contribute to the stability of the crystal packing. researchgate.netnih.gov The interplay of these various forces determines the final crystal structure, which in turn influences the material's physical properties. nih.govmdpi.com Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts, providing a detailed picture of the packing environment. nih.govmdpi.com

Applications of Benzo D Isothiazole Derivatives in Synthetic Organic Chemistry

Benzo[d]isothiazole as a Synthon in Complex Molecule Assembly

The benzo[d]isothiazole core serves as a versatile synthon, or synthetic building block, for constructing more elaborate molecular architectures. Its derivatives are often incorporated into larger structures to impart specific biological activities or material properties. The isothiazole (B42339) ring, fused to a benzene (B151609) ring, provides a stable and predictable platform for further chemical modification.

Recent synthetic methodologies have expanded the accessibility of benzo[d]isothiazole derivatives, facilitating their use in complex syntheses. arkat-usa.org For instance, the development of copper-catalyzed cascade reactions allows for the efficient one-pot construction of the benzo[d]isothiazol-3(2H)-one skeleton from readily available starting materials like 2-halobenzamides and elemental sulfur. mdpi.com These advances enable chemists to readily incorporate this scaffold into their synthetic strategies. The inherent stability of the ring system allows it to withstand a variety of reaction conditions, making it a reliable component in multi-step syntheses.

The benzo[d]isothiazole moiety is a key structural feature in a number of biologically active compounds, including antipsychotic drugs like lurasidone (B1662784) and ziprasidone, where the scaffold is fundamental to their therapeutic effect. arkat-usa.org Its role as a synthon is also evident in the synthesis of positive allosteric modulators (PAMs) for metabotropic glutamate (B1630785) receptors, which are promising for treating neurological disorders like Parkinson's disease. arkat-usa.org

Complex Molecule Class Role of Benzo[d]isothiazole Synthon Reference
Antipsychotic Drugs (e.g., Lurasidone)Forms the core pharmacophore responsible for receptor binding. arkat-usa.org
SGLT2 InhibitorsThe benzo[d]isothiazole C-glucoside structure is crucial for inhibiting the sodium-glucose co-transporter 2. arkat-usa.org
mGlu4 Receptor PAMsProvides a rigid scaffold for the specific allosteric modulation of the receptor. arkat-usa.org
Antimalarial Agents2-phenyl benzo[d]isothiazol-3(2H)-ones show potent inhibitory activity against key parasitic enzymes. arkat-usa.org

Utilization of Benzo[d]isothiazol-7-ol in Directed Functionalization Reactions

While the broader benzo[d]isothiazole class is widely studied, specific derivatives such as this compound offer unique handles for directed functionalization. The hydroxyl group at the 7-position is a key functional group that can direct further chemical transformations, allowing for regioselective modification of the aromatic ring.

The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming electrophiles. Furthermore, it can be used as a nucleophile or can be converted into other functional groups, such as ethers or esters, to build molecular complexity. For example, in related hydroxy-benzothiazole systems, the hydroxyl group is crucial for modulating the molecule's interaction with biological targets and can be a key site for derivatization to tune its properties. While specific research focusing solely on the directed functionalization of this compound is not extensively documented in the provided results, the principles of functional group-directed synthesis are well-established in heterocyclic chemistry. The strategic placement of the hydroxyl group allows for controlled, site-specific reactions that would be more challenging on an unsubstituted benzo[d]isothiazole ring.

Functionalization Strategy Potential Reaction at the 7-OH Group Synthetic Utility
O-Alkylation / O-AcylationReaction with alkyl halides or acyl chlorides.Creation of ether or ester derivatives to modify solubility and biological activity.
Electrophilic SubstitutionThe -OH group acts as an ortho-, para-director.Controlled introduction of nitro, halogen, or acyl groups onto the benzene ring.
C-H FunctionalizationThe -OH group can direct metal catalysts to activate adjacent C-H bonds.Site-selective installation of new carbon-carbon or carbon-heteroatom bonds.

Role as Ligands in Organometallic Catalysis

Derivatives of benzo[d]isothiazole have emerged as effective ligands in the field of organometallic catalysis. A ligand is a molecule that binds to a central metal atom to form a coordination complex, and the electronic and steric properties of the ligand are critical in determining the catalyst's activity, selectivity, and stability. The nitrogen and sulfur atoms within the benzo[d]isothiazole scaffold provide excellent coordination sites for a variety of transition metals.

Palladium complexes featuring trans-oriented benzo[d]isothiazole ligands have been synthesized and characterized. thieme-connect.comthieme-connect.com These complexes demonstrate the capacity of the benzo[d]isothiazole unit to participate in stable coordination environments. Similarly, pincer-type ligands, which bind to a metal in a tridentate (three-point) fashion, have been developed incorporating the benzo[d]isothiazole framework. For instance, a novel unsymmetrical pincer ligand with a benzothiazole (B30560) side-arm has been successfully used to create nickel(II) complexes. bohrium.com

These organometallic complexes have shown promise in catalyzing important organic transformations. For example, palladium nanocomposites have been used for the three-component synthesis of N-benzo-thiazole-1,3-thiazolidinones. frontiersin.org The ability to tune the electronic properties of the benzo[d]isothiazole ligand by adding substituents allows for the fine-tuning of the catalyst's performance for specific reactions, such as cross-coupling. acs.org

Metal Center Ligand Type Catalytic Application Reference
Palladium (Pd)Trans-oriented Benzo[d]isothiazoleCross-coupling reactions. thieme-connect.comthieme-connect.com
Palladium (Pd)Nanocomposite (Pd(II)/TCH@SBA-15)Three-component synthesis of thiazolidinones. frontiersin.org
Nickel (Ni)Unsymmetrical PCN Pincer LigandGeneral organometallic transformations. bohrium.com
Ruthenium (Ru)Tridentate PBT Ligandα-alkylation of nitriles with alcohols. researchgate.net

Development of Novel Reagents and Intermediates based on the Benzo[d]isothiazole Core

The unique reactivity of the benzo[d]isothiazole core has been harnessed to develop novel reagents and synthetic intermediates. These molecules are designed to perform specific chemical tasks, often under mild and efficient conditions.

A notable example is the use of benzo[d]isothiazol-3(2H)-ones as redox activators, which can facilitate challenging reactions like solid-phase peptide synthesis under mild conditions. arkat-usa.org Furthermore, oxidized versions of the scaffold, such as benzo[d]isothiazol-3(2H)-one-1-oxides and their corresponding 1,1-dioxides (saccharin derivatives), are important synthetic targets. mdpi.com Recently, a metal-free and environmentally friendly method for the selective oxidation of benzo[d]isothiazol-3(2H)-ones was developed using Selectfluor as the oxidant in aqueous media. mdpi.com This method provides a green and efficient pathway to access the mono-oxidized products, which are valuable intermediates themselves. mdpi.comresearchgate.net

The development of an imine chaperone derived from a benzo[d]isothiazole 1,1-dioxide has enabled selective C-H functionalization of alcohols through a radical relay mechanism. nih.gov This innovative strategy turns a typically unreactive C-H bond into a site for chemical modification, showcasing the power of the benzo[d]isothiazole scaffold in designing sophisticated chemical tools.

Reagent/Intermediate Core Structure Application Reference
SelectfluorN/A (Used to modify the core)Selective, metal-free oxidation of benzo[d]isothiazol-3(2H)-ones. mdpi.comresearchgate.net
Imine ChaperoneBenzo[d]isothiazole 1,1-dioxideDirecting group for remote C-H functionalization of alcohols. nih.gov
Redox ActivatorBenzo[d]isothiazol-3(2H)-oneFacilitating solid-phase peptide synthesis. arkat-usa.org
CLM944-chloro-N-(1,1,3-trioxo-2,3-dihydrobenzo[d]isothiazol-4-yl)benzamideA complex intermediate used in the synthesis of potential anti-angiogenic agents. researchgate.net

Medicinal Chemistry Research Strategies Employing Benzo D Isothiazole Scaffolds

Exploration of Benzo[d]isothiazole as a Privileged Scaffold in Drug Discovery

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. benthamscience.comnih.gov The benzo[d]isothiazole nucleus, along with the broader benzothiazole (B30560) class of compounds, is widely recognized as such a scaffold. benthamscience.comnih.govdntb.gov.uaresearchgate.netresearchgate.net This privileged status stems from the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. benthamscience.comresearchgate.net

The versatility of the benzo[d]isothiazole scaffold allows medicinal chemists to generate a wide array of derivatives, enabling the exploration of extensive chemical space. nih.gov The structural rigidity of the bicyclic system, combined with the potential for substitution at various positions, provides a foundation for the design of potent and selective modulators of biological function. Researchers have successfully utilized this scaffold to develop compounds targeting a range of proteins, from enzymes to receptors, underscoring its broad therapeutic potential. benthamscience.comnih.gov The inherent bioactivity of the benzo[d]isothiazole core makes it a fertile starting point for the development of new chemical entities to address a multitude of diseases. researchgate.net

Structure-Activity Relationship (SAR) Studies for Substituted Benzo[d]isothiazoles

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For substituted benzo[d]isothiazoles, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Systematic modifications of the benzo[d]isothiazole scaffold have revealed key structural determinants for activity. For instance, in a series of benzo[d]thiazol-2(3H)one-based sigma receptor ligands, the length of the linker chain between the heterocyclic core and a cyclic amine moiety was found to be critical for subtype selectivity. nih.gov Similarly, substitutions on the aromatic ring significantly impacted the affinity for different receptor subtypes. nih.gov

The nature and position of substituents on the benzothiazole ring have been shown to dramatically alter biological effects. For example, the introduction of electron-withdrawing groups, such as a chloro group at position 4 of 2-mercaptobenzothiazole, has been reported to increase antifungal activity. Conversely, an electron-donating methoxy (B1213986) group at the same position was associated with antibacterial properties. In the context of anticancer activity, chloro-substituted aminobenzothiazoles have demonstrated greater sensitivity against cancer cell lines compared to their fluoro-substituted counterparts.

These SAR studies provide a rational basis for the design of new benzo[d]isothiazole derivatives with improved therapeutic profiles. By understanding the relationship between molecular structure and biological function, medicinal chemists can fine-tune the properties of these compounds to achieve desired pharmacological effects. nih.govnih.govmdpi.com

Table 1: Structure-Activity Relationship of Substituted Benzo[d]isothiazole Derivatives
ScaffoldSubstituent/ModificationEffect on Biological ActivityReference
Benzo[d]thiazol-2(3H)oneVariation in linker length between the core and an azepane ringInfluences sigma receptor subtype selectivity nih.gov
2-Mercaptobenzothiazole-Cl at position 4Increased antifungal activity
2-Mercaptobenzothiazole-OCH3 at position 4Exhibited antibacterial activity
AminobenzothiazoleChloro substitutionEnhanced sensitivity in cancer cell lines compared to fluoro substitution

Target Identification and Mechanistic Studies of Biological Interactions for Benzo[d]isothiazole-based Compounds

A critical aspect of drug development is the identification of the molecular targets of a compound and the elucidation of its mechanism of action. For benzo[d]isothiazole-based compounds, a variety of targets and mechanisms have been investigated, highlighting the broad applicability of this scaffold.

Enzyme Inhibition Mechanisms

Benzo[d]isothiazole derivatives have been shown to be effective inhibitors of a range of enzymes implicated in various diseases. For instance, certain benzothiazole derivatives have been developed as potent inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. nih.govmdpi.com The inhibition of DHPS disrupts the production of folic acid, a vital nutrient for bacterial growth, leading to an antimicrobial effect. nih.gov

In the context of Alzheimer's disease, novel benzothiazole derivatives have been synthesized and found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govresearchgate.net Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function, while inhibition of MAO-B can have neuroprotective effects. nih.gov Docking studies have suggested that these compounds can interact with key residues in the active sites of these enzymes, including the cofactor flavin adenine (B156593) dinucleotide (FAD) in MAO-B. nih.gov

Furthermore, some benzo[d]thiazole derivatives have demonstrated inhibitory activity against tyrosinase, pancreatic lipase, and α-amylase, suggesting their potential in treating hyperpigmentation and metabolic disorders. researchgate.net The mechanism of inhibition often involves binding to the enzyme's active site, thereby blocking substrate access and catalytic activity. nih.govresearchgate.net

Interference with Mycobacterial Cell Wall Biosynthesis

The unique and complex cell wall of mycobacteria, the causative agents of tuberculosis, presents a significant barrier to many antibiotics. mdpi.com Benzo[d]isothiazole-based compounds have emerged as promising agents that can interfere with the integrity and biosynthesis of this crucial structure. researchgate.netnih.gov

One strategy involves increasing the permeability of the mycobacterial cell envelope. researchgate.net Certain benzothiazole derivatives have been shown to enhance the uptake of other molecules, suggesting a disruption of the cell wall's barrier function. researchgate.net This can lead to increased susceptibility of the mycobacteria to other antibiotics, highlighting the potential for synergistic therapies. researchgate.net The molecular target for some of these compounds has been identified as the protein MMAR_0407 (Rv0164), and its inhibition has been linked to the observed increase in cell envelope permeability. researchgate.net

Another approach is the direct inhibition of enzymes involved in cell wall synthesis. nih.gov For example, some benzothiazole derivatives have been found to be active against non-replicating Mycobacterium tuberculosis, a state in which the bacteria are notoriously difficult to eradicate. nih.gov While the precise mechanism for some of these compounds is still under investigation, targeting cell wall biosynthesis is a well-established strategy for developing new antitubercular drugs. nih.govnih.govpasteur.fr For instance, some benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown potent activity against Mycobacterium tuberculosis by potentially targeting enzymes like pantothenate synthetase, which is crucial for the bacterium's survival. nih.govrsc.org Additionally, benzo[d]thiazole-2-carboxamides have been identified as inhibitors of mycobacterial ATP phosphoribosyl transferase, an enzyme involved in the histidine biosynthesis pathway. nih.gov

Translational Fidelity Modulation in Mycobacteria

A novel and intriguing strategy in the fight against mycobacterial infections is the modulation of translational fidelity. Mycobacteria exhibit a unique two-step process for the aminoacylation of certain tRNAs, which can lead to a higher rate of errors during protein synthesis. biorxiv.org This "mistranslation" has been linked to antibiotic tolerance. biorxiv.org

Recent research has identified a class of small molecules, benzo[d]isoxazole-4,7-diones, which are structurally very similar to benzo[d]isothiazoles, that can decrease this specific type of mycobacterial mistranslation. biorxiv.org These compounds are believed to exert their effect by targeting the ribosomal small subunit. biorxiv.org By reducing translational errors, these molecules can potentially resensitize mycobacteria to existing antibiotics. biorxiv.org This approach represents a new paradigm in antibacterial drug discovery, and the benzo[d]isothiazole scaffold is a promising starting point for the development of compounds that can modulate this process.

Rational Design and Synthesis of Novel Benzo[d]isothiazole Analogs

The rational design of novel benzo[d]isothiazole analogs is a cornerstone of medicinal chemistry efforts to develop new therapeutic agents. This approach relies on understanding the structure-activity relationships (SAR) of existing compounds to guide the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties.

A key strategy in the rational design of benzo[d]isothiazole derivatives involves the modification of substituents at various positions of the bicyclic ring system. For instance, structure-activity relationship studies on a series of benzo[d]thiazol-2(3H)one based sigma receptor ligands revealed that the linker length, aryl substitution, and the size of an alkylamine ring significantly influence receptor affinity and subtype selectivity. nih.gov Shorter alkyl chains between the benzo[d]thiazol-2(3H)one core and a cycloalkylamine ring, for example, demonstrated high σ-1 receptor affinity. nih.gov

The synthesis of these rationally designed analogs employs a variety of modern organic chemistry techniques. The construction of the benzo[d]isothiazole core itself can be achieved through several pathways, often categorized by the nature of the starting materials. arkat-usa.org Common strategies include the cyclization of nitrogen and sulfur pre-functionalized phenyl rings, or starting from substrates containing either a pre-installed nitrogen or sulfur atom. arkat-usa.org For instance, a one-pot synthesis of benzo[d]isothiazoles has been reported from ortho-haloarylamidines and elemental sulfur via an oxidative N-S/C-S bond formation. arkat-usa.org Another efficient, metal-free method involves the reaction of 2-aminobenzamides with Lawesson's reagent. Furthermore, copper-catalyzed reactions are frequently employed in the synthesis of this scaffold. arkat-usa.org

Once the core is formed, further modifications are introduced. For example, a novel series of benzo[d]isothiazole derivatives were synthesized through a single-step condensation reaction between 6-bromo benzo[d]isothiazole and various substituted phenyl boronic acids, a classic example of the Suzuki cross-coupling reaction. bepls.com Such synthetic versatility allows for the systematic exploration of the chemical space around the benzo[d]isothiazole scaffold to optimize biological activity.

Table 1: Synthetic Strategies for Benzo[d]isothiazole Analogs

Starting Material Category Key Reaction Type Example Reference
Nitrogen and Sulfur Preloaded Aromatics Cyclization Reaction of 2-sulfenylaminobenzonitriles with electrophiles arkat-usa.org
Nitrogen Preloaded Aromatics Thionation and Cyclization 2-Aminobenzamides with Lawesson's reagent arkat-usa.org
Sulfur Preloaded Aromatics Amination and Cyclization 2-Thiocyanatobenzaldehydes with amines arkat-usa.org
Ortho-haloarylamidines Oxidative N-S/C-S Bond Formation Reaction with elemental sulfur arkat-usa.org

Computational Approaches in Medicinal Chemistry for Benzo[d]isothiazole Derivatives

Computational chemistry plays a pivotal role in modern drug discovery, offering powerful tools to predict and understand the behavior of molecules at the atomic level. These in silico methods are widely applied to the study of benzo[d]isothiazole derivatives to accelerate the identification and optimization of lead compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. bepls.com This method is instrumental in rational drug design, helping to elucidate the binding mode of potential drugs and to predict their affinity for the target. bepls.com

In the context of benzo[d]isothiazole derivatives, molecular docking studies have been successfully used to investigate their interactions with various biological targets. For instance, a series of novel benzo[d]isothiazole derivatives were designed as potential anti-inflammatory agents, and their binding to the cyclooxygenase-2 (COX-2) enzyme was investigated using the GLIDE molecular docking tool. bepls.com The docking scores obtained for these compounds showed a good correlation with their experimentally determined anti-inflammatory activities, with scores ranging from -46.659 to -60.928. bepls.com Such studies provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these ligands to the active site of the enzyme.

Similarly, molecular docking has been employed to explore the potential of benzothiazole derivatives as antimicrobial agents by studying their interactions with enzymes like dihydroorotase. nih.gov The docking results revealed the formation of hydrogen bonds with active site residues and strong hydrophobic interactions, which could explain the inhibitory mechanism of these compounds. nih.gov

Table 2: Molecular Docking Scores of Benzo[d]isothiazole Analogs against COX-2

Compound Docking Score Predicted Anti-inflammatory Activity Reference
3d High Good bepls.com
3n High Good bepls.com

Note: Specific numerical docking scores for each compound are often presented in the source literature.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of newly designed molecules.

For benzothiazole derivatives, a class of compounds closely related to benzo[d]isothiazoles, 3D-QSAR studies have been conducted to understand the structural requirements for their biological activity. nih.gov For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were applied to a set of benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase (CaNmt). nih.gov

The resulting CoMFA and CoMSIA models exhibited high predictive ability, with cross-validated coefficients (q²) of 0.733 and 0.738, respectively. nih.gov The 3D contour maps generated from these models provided a visual representation of the regions around the benzothiazole scaffold where steric bulk, electrostatic charge, and other properties would be favorable or unfavorable for activity. nih.gov This information is invaluable for guiding the design of new analogs with enhanced inhibitory potential. For instance, the analysis of the 3D contour plots can provide insights into the effects of different substituent groups at various positions of the benzothiazole ring, thereby guiding the synthesis of more potent inhibitors. nih.gov

Table 3: Key Parameters in QSAR Models for Benzothiazole Derivatives

QSAR Method Key Statistical Parameter Value Significance Reference
CoMFA Cross-validated coefficient (q²) 0.733 High predictive ability of the model nih.gov

Applications in Materials Science and Photophysical Studies

Benzo[d]isothiazole-based Fluorescent Markers and Probes

Derivatives of the benzo[d]isothiazole and related benzothiazole (B30560) families are valued for their fluorescent properties, making them excellent candidates for fluorescent probes and markers. These compounds can be designed to interact selectively with specific analytes, leading to a detectable change in their fluorescence, a mechanism that is highly valuable in bioimaging and sensing applications. researchgate.net

For instance, benzothiazole-based probes have been developed for the detection of various biomolecules and physiological conditions. researchgate.net Their utility stems from several key photophysical mechanisms, including intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE). researchgate.net These mechanisms allow for the design of probes that can, for example, detect hydrogen peroxide in living cells or distinguish between different metal ions like Hg2+ and Cu2+. mdpi.comnih.gov

A notable example is the development of a benzothiazole-based derivative with aggregation-induced emission (AIE) properties, which acts as a 'turn-on' fluorescent probe for hydrogen peroxide. mdpi.com Another study demonstrated a probe capable of a ratiometric fluorescent response to Hg2+ and fluorescence quenching for Cu2+, enabling visual detection of these ions. nih.gov Furthermore, novel benzothiazole derivatives have been synthesized as fluorescent probes for detecting protein aggregates such as β-amyloid and α-synuclein, which are hallmarks of neurodegenerative diseases. nih.gov The fluorescence intensity of these probes significantly increases upon binding to these aggregates. nih.gov

While specific examples focusing solely on Benzo[d]isothiazol-7-ol are not extensively documented in current literature, the principles governing the design of benzothiazole-based probes are applicable. The introduction of a hydroxyl group at the 7-position of the benzo[d]isothiazole core is expected to influence its electronic and photophysical properties, potentially leading to new probes with unique sensing capabilities.

Integration into Electroluminescent Devices and Optical Materials

In one study, an electroluminescent device using a benzothiazole derivative as the emitter achieved a maximum brightness of 3760 cd/m² and an external quantum efficiency of 2.37% at 20 mA/cm². researchgate.net Another device based on a different benzothiazole derivative showed even higher performance, with a maximum brightness of 8165 cd/m² and a maximum external quantum efficiency of 2.75%. researchgate.net These findings underscore the potential of the benzothiazole scaffold in the development of high-performance OLEDs.

The incorporation of a hydroxyl group, as in this compound, could further tune the electroluminescent properties. The position of the hydroxyl group can influence the molecule's electronic structure, affecting its emission color and efficiency. While direct integration of this compound into OLEDs has not been widely reported, the broader research on hydroxylated benzothiazole derivatives suggests that it could be a valuable component for creating novel electroluminescent materials.

Functional Materials Incorporating Benzo[d]isothiazole Moieties

The versatility of the benzo[d]isothiazole scaffold allows for its incorporation into a wide range of functional materials beyond fluorescent probes and OLEDs. The ability to modify the core structure with various functional groups enables the tailoring of its properties for specific applications.

For example, benzo[d]isothiazole derivatives have been investigated for their potential in nonlinear optical (NLO) materials. researchgate.net Azo-benzothiazole chromophores have been shown to possess large molecular hyperpolarizability, a key property for NLO applications. researchgate.net Additionally, the unique electronic properties of these compounds make them candidates for use in photovoltaic cells and memory devices. researchgate.net

The synthesis of various substituted benzo[d]isothiazoles has been a subject of considerable research, leading to a library of compounds with diverse functionalities. arkat-usa.org These synthetic efforts are crucial for exploring the full potential of the benzo[d]isothiazole moiety in materials science. The introduction of a hydroxyl group, as in this compound, adds another dimension to the design of these functional materials, potentially enhancing their properties or introducing new functionalities.

Photophysical Properties of Substituted Benzo[d]isothiazoles, including Hydroxylated forms

The photophysical properties of benzo[d]isothiazole derivatives are highly dependent on their substitution pattern. The introduction of different functional groups can significantly alter their absorption and emission characteristics. Hydroxylated forms, in particular, often exhibit interesting photophysical phenomena due to the presence of the hydroxyl group.

One of the most significant properties of hydroxylated aromatic compounds is their potential for Excited State Intramolecular Proton Transfer (ESIPT). nih.gov In the excited state, the proton from the hydroxyl group can be transferred to a nearby acceptor atom within the same molecule, leading to a large Stokes shift (a significant difference between the absorption and emission wavelengths). nih.gov This property is highly desirable for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio. nih.gov

A study on a hydroxythiophene-conjugated benzothiazole derivative (BzT-OH) demonstrated this phenomenon. nih.gov At a pH lower than 7.0, the compound showed very weak fluorescence. nih.gov However, as the pH increased above 8.0, the fluorescence intensity was greatly enhanced due to the activation of the ESIPT process. nih.gov This pH-dependent fluorescence makes such compounds suitable for imaging specific cellular compartments with different pH levels, such as mitochondria. nih.gov

The photophysical properties of BzT-OH at different pH values are summarized in the table below:

PropertypH 5.0pH 8.3
Fluorescence Quantum Yield (ΦF) 2.5%56%
Maximum Absorption Wavelength (λabs) -420 nm
Maximum Emission Wavelength (λem) -520 nm
Stokes Shift -~100 nm

Data compiled from a study on a hydroxythiophene-conjugated benzothiazole derivative. nih.gov

While this data is for a related compound, it provides valuable insight into the potential photophysical behavior of this compound. The presence of the hydroxyl group at the 7-position could similarly enable ESIPT, leading to interesting and potentially useful photophysical properties. Further research is needed to fully characterize the specific absorption, emission, and quantum yield of this compound and its derivatives.

Future Research Directions and Prospects for Benzo D Isothiazol 7 Ol

Development of Highly Regioselective and Sustainable Synthetic Routes

The future synthesis of Benzo[d]isothiazol-7-ol and its derivatives hinges on the development of methods that are not only efficient but also regioselective and environmentally benign. Current synthetic strategies for the benzo[d]isothiazole core often involve multi-step procedures or harsh reaction conditions. arkat-usa.org Future research should prioritize sustainable approaches.

Key areas for development include:

Transition-Metal-Catalyzed C-H Activation: Rhodium- or copper-catalyzed oxidative annulation of substituted benzimidates or benzamides with elemental sulfur represents a powerful, atom-economical approach. arkat-usa.org Adapting these methods to appropriately substituted m-aminophenol derivatives could provide a direct and regioselective route to the 7-hydroxy scaffold.

Electrochemical Synthesis: Electrochemical methods are gaining traction as a green alternative to chemical oxidants for forming N–S bonds. organic-chemistry.org Developing an electrochemical dehydrogenative cyclization of 2-mercaptobenzamide precursors derived from 3-aminophenol (B1664112) could offer a sustainable pathway to this compound.

Visible-Light Photoredox Catalysis: Metal-free, visible-light-promoted synthesis offers a mild and sustainable option for constructing heterocyclic systems. mdpi.com Investigating the photoredox-mediated cyclization of suitably functionalized precursors could lead to novel and efficient syntheses of the target compound.

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic StrategyPotential PrecursorsKey AdvantagesResearch Focus
C-H Activation/AnnulationSubstituted 3-hydroxybenzimidatesHigh atom economy, regioselectivityCatalyst screening (Rh, Cu, Pd), optimization of directing groups
ElectrosynthesisN-(3-hydroxy-2-mercaptophenyl)amidesAvoids chemical oxidants, mild conditionsOptimization of electrode materials and electrolyte systems
Photoredox Catalysiso-haloanilines with a protected phenolMetal-free, uses visible light, high functional group toleranceDevelopment of suitable photosensitizers and reaction conditions

Advanced Mechanistic Investigations of Novel Transformations

A deep understanding of the reactivity of this compound is crucial for its application. The interplay between the isothiazole (B42339) ring and the 7-hydroxy group could lead to novel chemical transformations. Future research should focus on detailed mechanistic studies of such reactions.

Potential areas of investigation include:

Oxidative Transformations: The selective oxidation of the sulfur atom in benzo[d]isothiazoles leads to sulfoxides and sulfones with distinct biological activities. nih.gov Mechanistic studies on the selective oxidation of this compound, potentially using green oxidants like H₂O with Selectfluor, would be valuable. nih.gov The influence of the electron-donating hydroxyl group on the oxidation potential and selectivity at the sulfur center warrants investigation.

Reactivity of the Phenolic Group: The 7-hydroxy group can act as a nucleophile or an ortho-directing group in electrophilic aromatic substitution. Probing its reactivity in reactions like etherification, esterification, or Mannich reactions would expand the library of accessible derivatives.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the isothiazole ring in this compound under various conditions (e.g., reductive, basic) could uncover novel rearrangement pathways to other heterocyclic systems, providing new synthetic avenues.

Computational Design of Functionalized this compound Derivatives

In silico methods are indispensable tools for accelerating the discovery of new functional molecules. energy.gov Computational chemistry can guide the synthesis of this compound derivatives with tailored electronic, optical, and biological properties. nih.govmdpi.com

Future computational efforts should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of this compound and its derivatives. mdpi.com Calculating HOMO-LUMO energy gaps, electrostatic potential maps, and reactivity indices will provide insights into their stability, reactivity, and potential as electronic materials.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of designed ligands with biological targets such as kinases or proteases. nih.gov For instance, based on recent work, benzo[d]isothiazole scaffolds have been designed as potent inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy. nih.gov Similar computational approaches could be applied to design 7-hydroxy derivatives for various therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a focused library of derivatives and evaluating their activity, QSAR models can be developed to correlate specific structural features with desired properties, enabling the rational design of more potent or effective compounds.

Table 2: Computational Approaches for Designing this compound Derivatives

Computational MethodPredicted PropertiesPotential ApplicationsResearch Goal
Density Functional Theory (DFT)Electronic structure, reactivity, spectral propertiesOrganic electronics, functional dyesIdentify substituents that tune optical and electronic properties
Molecular DockingBinding affinity, interaction modesDrug discovery (e.g., kinase inhibitors, antiproliferative agents)Design derivatives with high target specificity and potency
Molecular Dynamics (MD)Conformational stability, binding free energyBiomolecular recognitionUnderstand the dynamic behavior of ligand-protein complexes

Exploration of Emerging Applications in Interdisciplinary Fields

The unique structure of this compound, combining a versatile heterocyclic core with a reactive phenolic group, opens doors to a wide range of applications in interdisciplinary fields. While the parent scaffold is known for its use in pharmaceuticals and agrochemicals, the 7-hydroxy functionality provides a key anchor point for new utilities. musechem.com

Promising areas for exploration include:

Medicinal Chemistry: The benzo[d]isothiazole core is found in compounds with antiproliferative and anticancer activities. nih.gov The 7-hydroxy group could be used as a handle to attach pharmacophores or to improve the pharmacokinetic profile of potential drug candidates.

Materials Science: Phenolic compounds are widely used as precursors for polymers and resins. This compound could serve as a monomer for novel sulfur- and nitrogen-containing polymers with interesting thermal, optical, or electronic properties. Its structure also suggests potential as a fluorescent marker or sensor, an application noted for other benzothiazole (B30560) derivatives. mdpi.com

Catalysis: The nitrogen and sulfur atoms of the isothiazole ring can act as ligands for metal centers. Functionalized this compound derivatives could be explored as novel ligands in homogeneous catalysis, with the hydroxyl group providing a secondary coordination site or a point of attachment to a solid support.

The exploration of this compound is still in its infancy. By pursuing these future research directions, the scientific community can unlock the full potential of this promising molecule, paving the way for new discoveries in synthesis, medicine, and materials science.

Q & A

Q. What are the established synthetic routes for Benzo[d]isothiazol-7-ol, and what analytical methods validate its purity?

this compound (C₇H₅NOS) is typically synthesized via condensation reactions involving substituted benzaldehydes or heterocyclic precursors. For example, analogous benzisoxazole derivatives are synthesized using Claisen-Schmidt reactions between ketones and aldehydes under basic conditions . Characterization often involves electrospray ionization mass spectrometry (ESIMS) for molecular weight confirmation (e.g., m/z 151.186) and elemental analysis to verify stoichiometry . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for assessing purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s reactive sites?

UV-Vis absorption and photoluminescence (PL) spectroscopy identify π-π* and n-π* transitions, revealing electronic properties relevant to its reactivity. Fourier-transform infrared (FTIR) spectroscopy detects functional groups like -OH and -S- in the isothiazole ring . For advanced structural analysis, density functional theory (DFT) calculations correlate experimental spectral data with molecular orbital distributions, such as HOMO-LUMO gaps, to predict reactive sites .

Q. What are the primary bioactivity profiles reported for benzisothiazole derivatives, and how do they inform research on this compound?

Benzisothiazole analogs exhibit anti-inflammatory, antibacterial, and neuroleptic activities due to their ability to interact with biological targets like enzymes or receptors. For instance, substituted benzisoxazoles show tuberculostatic activity by inhibiting mycobacterial enzymes . While direct data on this compound’s bioactivity is limited, its structural similarity suggests potential for analogous pharmacological studies, requiring in vitro assays (e.g., MIC tests for antimicrobial activity) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized when using diverse aldehyde precursors?

Evidence shows that aldehyde substituents significantly impact reaction efficiency. For example, electron-withdrawing groups (e.g., trifluoromethyl) on benzaldehydes improve yields (up to 94%) compared to electron-donating groups . Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., K₂CO₃ for base-mediated reactions), and temperature control to minimize side reactions . Post-synthetic purification via column chromatography or recrystallization ensures high purity .

Q. What strategies resolve contradictions in reported bioactivity data for benzisothiazole derivatives across studies?

Discrepancies often arise from variations in substituent effects, assay conditions, or cell lines. For example, anti-inflammatory activity may depend on the position of substituents on the aromatic ring . Researchers should perform systematic structure-activity relationship (SAR) studies using standardized assays (e.g., COX-2 inhibition for inflammation) and meta-analyses of published data to identify trends .

Q. How do the electronic properties of this compound enable its use in organic electronics, such as OLEDs?

this compound’s heterocyclic structure contributes to high triplet energy (ET ≈ 3.0 eV), making it suitable as a host material in thermally activated delayed fluorescence (TADF) OLEDs. Its sp³-hybridized methylene bridge disrupts π-conjugation, preserving ET while enabling balanced charge transport . In devices, solution-processed blends with TADF emitters achieve external quantum efficiencies (EQE) >20%, validated by electroluminescence spectra and transient PL decay analysis .

Q. What computational methods predict the optoelectronic behavior of this compound-based materials?

Time-dependent DFT (TD-DFT) simulations model absorption/emission spectra by calculating excited-state transitions. For example, HOMO-LUMO spatial distribution analysis in derivatives like CzBBIT confirms charge-transfer characteristics, guiding material design for OLEDs . Molecular dynamics (MD) simulations further assess solubility and film-forming properties critical for solution-processed devices .

Methodological Considerations

  • Handling Data Variability : Replicate syntheses under controlled conditions (e.g., inert atmosphere) to minimize yield fluctuations .
  • Advanced Characterization : Use matrix-assisted laser desorption/ionization (MALDI-TOF) MS for high-molecular-weight intermediates and atomic force microscopy (AFM) for film morphology analysis .
  • Ethical Compliance : Adhere to WGK 2 safety protocols for handling reactive intermediates and validate biological assays via peer-reviewed protocols .

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